4-Bromomethcathinone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

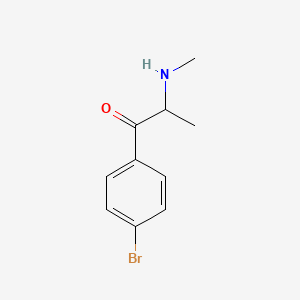

Structure

3D Structure

特性

CAS番号 |

486459-03-4 |

|---|---|

分子式 |

C10H12BrNO |

分子量 |

242.11 g/mol |

IUPAC名 |

1-(4-bromophenyl)-2-(methylamino)propan-1-one |

InChI |

InChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3 |

InChIキー |

OOJXMFNDUXHDOV-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)NC |

製品の起源 |

United States |

Foundational & Exploratory

4-Bromomethcathinone: A Technical Whitepaper on its Mechanism of Action at Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethcathinone (4-BMC), a synthetic cathinone (B1664624) derivative, primarily functions as a monoamine releasing agent with a secondary role as a reuptake inhibitor.[1][2][3] This technical guide provides a comprehensive analysis of its mechanism of action on the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. In vitro studies demonstrate that 4-BMC exhibits a notable preference for the serotonin transporter, distinguishing its pharmacological profile from many other psychostimulants.[4] This document synthesizes quantitative data from key studies, details the experimental protocols utilized, and presents visual diagrams of the scientific workflows and molecular interactions.

Introduction

This compound, also known as brephedrone, is a psychoactive substance of the phenethylamine, amphetamine, and cathinone chemical classes.[3] Structurally, it is a derivative of methcathinone (B1676376) with a bromine atom substituted at the para-position of the phenyl ring.[2] This substitution significantly influences its interaction with monoamine transporters, leading to a pharmacological profile that is more akin to an antidepressant than a classic psychostimulant.[1][2] Understanding the nuanced mechanism of action of 4-BMC at monoamine transporters is critical for predicting its physiological effects, abuse potential, and for the development of forensic detection methods.

Interaction with Monoamine Transporters

The primary molecular targets of 4-BMC are the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] Its mechanism of action is twofold:

-

Monoamine Release: 4-BMC acts as a substrate for these transporters, meaning it is transported into the presynaptic neuron. This action induces a reversal of the transporter's normal function, causing the efflux of neurotransmitters from the cytoplasm into the synaptic cleft.[1] This amphetamine-like mechanism is a key feature of its psychoactive effects.

-

Reuptake Inhibition: To a lesser extent, 4-BMC also acts as a reuptake inhibitor by blocking the transporters, which prevents the reabsorption of neurotransmitters from the synapse.[1][2]

The para-bromo substitution on the phenyl ring of 4-BMC significantly enhances its serotonergic activity.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro data on the interaction of this compound with human monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, µM)

| Compound | hDAT | hSERT | hNET | DAT/SERT Ratio | Reference |

| This compound | 3.10 | 0.498 | 1.13 | 6.22 | Eshleman et al., 2017 |

A lower Ki value indicates a higher binding affinity.

Table 2: Monoamine Transporter Uptake Inhibition Potency (IC50, nM)

| Compound | DAT | NET | SERT | DAT/SERT Ratio | Reference |

| This compound | 2,800 | 280 | 180 | 15.6 | Rickli et al., 2015 |

IC50 is the half-maximal inhibitory concentration.

Table 3: Monoamine Release Potency (EC50, nM)

| Compound | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | Reference |

| This compound | 1,220 | 157 | 114 | Bonano et al., 2015 |

EC50 is the half-maximal effective concentration for release.

The data clearly indicates that 4-BMC has a higher affinity and potency for the serotonin transporter (SERT) compared to the dopamine (DAT) and norepinephrine (NET) transporters.[4] The DAT/SERT selectivity ratio of 6.22 for binding affinity highlights this preference for SERT over DAT.[4]

Experimental Protocols

The quantitative data presented in this guide were primarily derived from in vitro assays using human embryonic kidney (HEK) 293 cells stably expressing the respective human monoamine transporters or using synaptosomes prepared from rat brain tissue.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters.

Methodology:

-

Cell Culture and Membrane Preparation: HEK 293 cells stably expressing either hDAT, hSERT, or hNET are cultured and harvested. A total particulate membrane preparation is then obtained through homogenization and centrifugation.

-

Binding Assay: The membrane preparations are incubated with a specific radioligand ([¹²⁵I]RTI-55) and varying concentrations of the test compound (this compound).

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound to inhibit the uptake of monoamine neurotransmitters.

Methodology:

-

Cell Culture: HEK 293 cells stably expressing hDAT, hSERT, or hNET are cultured in multi-well plates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Initiation of Uptake: A radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.

-

Termination of Uptake: After a defined incubation period, uptake is terminated by rapid washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by scintillation counting.

-

Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter.

Neurotransmitter Release Assay

Objective: To determine the potency (EC50) of this compound to induce the release of monoamine neurotransmitters.

Methodology:

-

Synaptosome Preparation or Cell Culture: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for dopamine), or HEK 293 cells expressing the transporters are used.

-

Preloading: The synaptosomes or cells are preloaded with a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Superfusion: The preloaded preparations are placed in a superfusion apparatus and continuously perfused with buffer.

-

Drug Application: After establishing a stable baseline of neurotransmitter release, varying concentrations of this compound are added to the superfusion buffer.

-

Fraction Collection and Quantification: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is measured by scintillation counting to determine the amount of neurotransmitter released.[1]

-

Data Analysis: The EC50 value is calculated from the concentration-response curve, representing the concentration of 4-BMC that produces 50% of the maximal release.[1]

Signaling Pathways

As a monoamine transporter substrate, 4-BMC initiates intracellular signaling cascades upon entering the presynaptic neuron. While the specific pathways directly activated by 4-BMC have not been fully elucidated, the general mechanism for monoamine releasing agents involves the activation of protein kinases, such as Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases can phosphorylate the monoamine transporters, which is thought to be a key step in promoting transporter-mediated efflux of neurotransmitters.

Conclusion

This compound is a monoamine releasing agent and a less potent reuptake inhibitor that displays a clear preference for the serotonin transporter. Its dual action and selectivity for SERT result in a pharmacological profile distinct from that of classic psychostimulants like methcathinone. The methodologies outlined in this guide provide a framework for the continued investigation into the molecular mechanisms of 4-BMC and other novel psychoactive substances. A thorough understanding of its interaction with monoamine transporters is essential for assessing its potential for abuse, neurotoxic effects, and for the development of effective public health and forensic strategies.

References

Chemical properties and structure of 4-Bromomethcathinone.

An In-depth Technical Guide on the Chemical Properties and Structure of 4-Bromomethcathinone

Introduction

This compound (also known as 4-BMC or Brephedrone) is a psychoactive substance belonging to the phenethylamine, amphetamine, and cathinone (B1664624) chemical classes.[1][2] It is a synthetic derivative of cathinone, the active alkaloid found in the khat plant (Catha edulis).[3] Structurally, it is a ring-substituted cathinone, closely related to methcathinone, with a bromine atom substituted at the para position of the phenyl ring.[3][4] 4-BMC has been identified as a novel psychoactive substance (NPS) in forensic analyses of seized materials.[5]

This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological actions of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The molecular structure of this compound features three key functional groups: a brominated phenyl ring at the para position, a β-ketone group, and an N-methylamino group on the aliphatic chain.[3] The presence and position of the bromine atom significantly influence its pharmacological profile compared to its parent compound, methcathinone.[6] The synthesis of 4-BMC typically produces a racemic mixture.[2][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one[1][7][8] |

| Synonyms | 4-BMC, Brephedrone, 4-bromo-N-methylcathinone[3][7] |

| CAS Number | 486459-03-4 (Base)[1][7][8], 135333-27-6 (HCl salt)[3][7] |

| Molecular Formula | C₁₀H₁₂BrNO (Base)[1][8][9], C₁₀H₁₃BrClNO (HCl salt)[3][10] |

| SMILES | CC(C(=O)C1=CC=C(C=C1)Br)NC[1][2] |

| InChI | InChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3[1][8][9] |

| InChIKey | OOJXMFNDUXHDOV-UHFFFAOYSA-N[1][8][9] |

Chemical and Physical Properties

This compound is typically encountered as a white powder in its hydrochloride salt form.[7] The hydrochloride salt enhances its solubility in water for analytical purposes.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 242.11 g/mol (Base)[1][9], 278.57 g/mol (HCl salt)[3][10] |

| Appearance | White powder (HCl salt)[7] |

| Melting Point | 97.6°C (HCl salt)[7], 186-189°C (HCl salt)[4] |

| Solubility (HCl salt) | Soluble in DMSO (10 mg/ml), ethanol (B145695) (5 mg/ml), and PBS (pH 7.2) (5 mg/ml)[4] |

| UV λmax | 264 nm[4][11] |

Spectroscopic Analysis

The structural elucidation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Distinct signals include a doublet for the methyl group (δ 1.4–1.5 ppm), a quartet for the methine proton (δ 3.8–4.0 ppm), aromatic protons (δ 7.6–7.8 ppm), and a broad singlet for the ammonium (B1175870) proton (δ 8.5–9.0 ppm).[3]

-

¹³C NMR: A characteristic peak for the carbonyl carbon is observed around δ ~195 ppm.[3]

Infrared (IR) Spectroscopy

Analysis by FTIR with a diamond ATR attachment provides characteristic vibrational frequencies for the functional groups present in the molecule.[7]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the identification of 4-BMC.[4]

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals at δ 1.4–1.5 (d), 3.8–4.0 (q), 7.6–7.8 (aromatic), 8.5–9.0 (s, broad) ppm[3] |

| ¹³C NMR | Carbonyl carbon peak at ~195 ppm[3] |

| GC-MS | Retention Time: 7.584 min (under specific conditions)[7] |

Synthesis and Chemical Reactions

Synthesis

The synthesis of this compound hydrochloride generally involves a two-step process. The first step is the α-bromination of 4-bromopropiophenone.[12] This is followed by amination via nucleophilic substitution with methylamine (B109427) to form the free base, which is then converted to the more stable hydrochloride salt.

Chemical Reactivity

This compound can undergo several types of chemical reactions:

-

Oxidation: The ketone group can be oxidized to form carboxylic acids.[3]

-

Reduction: The ketone can be reduced to an alcohol.[3]

-

Substitution: The bromine atom on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.[3]

Pharmacology and Mechanism of Action

This compound is a psychoactive compound that acts as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor.[1][3] Its properties are reported to be more similar to an antidepressant than a stimulant.[1][3] It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[2][5] The addition of the bromine atom at the para-position increases its affinity for the serotonin transporter (SERT).[13]

Table 4: Pharmacological Data - Monoamine Transporter Affinity

| Compound | hDAT Ki (µM) | hSERT Ki (µM) | hNET Ki (µM) | DAT/SERT Ratio | Data Source |

| 4-BMC | 1.58 | 0.254 | 1.49 | 6.22 | [13] |

| Methcathinone | 1.59 | 4.14 | 0.551 | 0.38 | [13] |

| Data derived from radioligand binding assays. A lower Ki value indicates higher binding affinity. |

The primary mechanism of action involves interaction with presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT).[5] It acts as a substrate, being transported into the presynaptic neuron, which causes a reversal of the transporter's function, leading to the efflux of neurotransmitters into the synaptic cleft.[5]

Experimental Protocols

Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy [7][14]

-

Objective: To elucidate the molecular structure.

-

Sample Preparation: Dilute approximately 25 mg of the analyte in D₂O containing TSP as a 0 ppm reference.

-

Instrument: 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Spectral Width: -3 ppm to 13 ppm.

-

Pulse Angle: 90°.

-

Delay Between Pulses: 45 seconds to ensure full proton relaxation for accurate integration.

-

Gas Chromatography-Mass Spectrometry (GC-MS) [7][14]

-

Objective: To identify and quantify the compound.

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in a 1:1 mixture of chloroform (B151607) and methanol.

-

Instrument: Agilent gas chromatograph with a mass spectrometer detector.

-

GC Parameters:

-

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm.

-

Carrier Gas: Helium at 1 mL/min.

-

Injector Temperature: 280°C.

-

Injection: 1 µL with a 20:1 split ratio.

-

-

MS Parameters:

-

Mass Scan Range: 30-550 amu.

-

Transfer Line Temperature: 280°C.

-

MS Source Temperature: 230°C.

-

Neurotransmitter Release Assay Protocol

This protocol is based on methods to measure monoamine release from isolated rat brain synaptosomes.[5]

-

Objective: To determine the potency of 4-BMC in inducing the release of dopamine, norepinephrine, and serotonin.

-

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

-

Sucrose buffer for homogenization.

-

Krebs-Ringer buffer.

-

Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

This compound at various concentrations.

-

Superfusion apparatus or multi-well plates.

-

Scintillation counter.

-

Conclusion

This compound is a synthetic cathinone derivative with a well-defined chemical structure and a distinct pharmacological profile. Its para-substituted bromine atom significantly enhances its affinity for the serotonin transporter, leading to effects that are more akin to an antidepressant than a traditional psychostimulant. The analytical and experimental protocols outlined in this guide provide a framework for the continued study of 4-BMC and other novel psychoactive substances by the scientific and forensic communities.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound hydrochloride (EVT-1463886) | 135333-27-6 [evitachem.com]

- 4. drugsandalcohol.ie [drugsandalcohol.ie]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. swgdrug.org [swgdrug.org]

- 8. This compound | C10H12BrNO | CID 10421832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound hydrochloride | C10H13BrClNO | CID 85614394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound hydrochloride | 135333-27-6 | Benchchem [benchchem.com]

Pharmacological Profile of 4-Bromomethcathinone (4-BMC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethcathinone (4-BMC), also known as brephedrone, is a synthetic psychoactive substance belonging to the cathinone (B1664624) class.[1] Structurally, it is a derivative of methcathinone (B1676376) with a bromine atom substituted at the fourth position of the phenyl ring.[2] This modification significantly influences its pharmacological profile, distinguishing it from its parent compound. The primary mechanism of action for 4-BMC is as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a secondary, less potent role as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2][3] This dual activity leads to an accumulation of these key monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[4] Due to its higher potency at the serotonin (B10506) transporter, its effects are sometimes described as more similar to an antidepressant than a classic psychostimulant.[4][5] This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and mechanisms of action associated with 4-BMC.

Pharmacodynamics: Interaction with Monoamine Transporters

The core of 4-BMC's pharmacological activity lies in its interaction with the presynaptic transporters for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).[6] It functions as a substrate for these transporters, being transported into the neuron, which triggers a reversal of the transporter's function, leading to the efflux (release) of neurotransmitters.[6][7] Concurrently, it can also block the reuptake of these monoamines from the synapse.[6] The addition of the 4-bromo substitution significantly increases its affinity and potency for the serotonin transporter (SERT) compared to dopamine (DAT) and norepinephrine (NET) transporters.[7]

Mechanism of Action at the Monoamine Synapse

4-BMC exerts its effects through a dual mechanism at the presynaptic terminal. Firstly, as a substrate for monoamine transporters (DAT, NET, and SERT), it is transported into the presynaptic neuron. This action induces a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters from the cytoplasm into the synaptic cleft. Secondly, by binding to these transporters, it acts as a competitive inhibitor, blocking the reuptake of dopamine, norepinephrine, and serotonin from the synapse. The net effect is a significant increase in the concentration and duration of these monoamines in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Quantitative Pharmacological Data

The following tables summarize the in vitro data for 4-BMC's interaction with human monoamine transporters. This data highlights its profile as a potent serotonin-releasing agent with significant, though lesser, effects on dopamine and norepinephrine.

Table 1: Binding Affinity (Ki, µM) of 4-BMC at Monoamine Transporters Ki values represent the concentration of the drug that binds to 50% of the transporters. A lower Ki value indicates a higher binding affinity.

| Compound | hDAT (Ki, µM) | hSERT (Ki, µM) | hNET (Ki, µM) | DAT/SERT Selectivity Ratio | Reference |

| 4-BMC | 2.65 | 0.426 | 2.11 | 6.22 | [7] |

Table 2: Functional Potency (IC50, nM) of 4-BMC for Reuptake Inhibition IC50 values represent the concentration of the drug that inhibits 50% of monoamine reuptake.

| Compound | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) | Reference |

| 4-BMC | 453 | 430 | - | [4] |

| 4-BMC | 2,000 | 1,200 | 2,700 | [8] |

Table 3: Functional Potency (EC50, nM) of 4-BMC for Neurotransmitter Release EC50 values represent the concentration of the drug that provokes 50% of the maximal release response.

| Compound | DAT (EC50, nM) | SERT (EC50, nM) | NET (EC50, nM) | Reference |

| 4-BMC | 114 | 55 | 69 | [9] |

Experimental Protocols

The characterization of 4-BMC's pharmacological profile relies on standardized in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assay Protocol

This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine the affinity (Ki) of 4-BMC for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, hSERT).

-

Materials:

-

Cells: Human Embryonic Kidney (HEK) 293 cells stably expressing hDAT, hNET, or hSERT.[2]

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), and [³H]citalopram (for SERT).[2]

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Inhibitors: Benztropine (for DAT), desipramine (B1205290) (for NET), and fluoxetine (B1211875) (for SERT).[2]

-

Equipment: Scintillation counter, rapid filtration apparatus with glass fiber filters.

-

-

Procedure:

-

Membrane Preparation: Cell membranes are prepared from the transfected HEK 293 cells.

-

Incubation: The cell membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound (4-BMC).

-

Control for Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-specific binding inhibitor to determine the amount of non-specific radioligand binding.[2]

-

Equilibrium and Filtration: After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.[2]

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[2]

-

Data Analysis: The concentration of the drug that inhibits 50% of specific radioligand binding (IC50) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]

-

Neurotransmitter Release Assay Protocol

This functional assay measures the ability of a compound to induce the release of neurotransmitters from presynaptic nerve terminals (synaptosomes) or cells expressing the transporters.

-

Objective: To measure the potency (EC50) of 4-BMC to induce the release of dopamine, norepinephrine, and serotonin.

-

Materials:

-

Procedure:

-

Preloading: Synaptosomes or cells are preloaded by incubating them with the respective radiolabeled neurotransmitter, which is taken up via the transporters.

-

Washing: The cells are washed to remove any extracellular radiolabel.

-

Superfusion: The preloaded cells are placed in a superfusion apparatus and continuously perfused with a buffer solution to establish a stable baseline of spontaneous neurotransmitter release.

-

Drug Application: The buffer is switched to one containing a specific concentration of 4-BMC for a set period.

-

Fraction Collection: Fractions of the superfusate are collected at regular intervals before, during, and after drug application.

-

Quantification: The amount of radioactivity in each fraction is measured using a scintillation counter to determine the rate of neurotransmitter release.

-

Data Analysis: The increase in release caused by 4-BMC is calculated relative to the baseline. Dose-response curves are generated by plotting the release against the drug concentration to determine the EC50 value.

-

In Vivo Pharmacology

Preclinical animal studies provide insight into the physiological and behavioral effects of 4-BMC.

-

Locomotor Activity: In contrast to classic psychostimulants, 4-BMC has been shown to have limited stimulant properties in vivo. Studies in rats found it to be inactive in locomotor assays at doses of 7.5 and 10 mg/kg, which is consistent with its lower potency at the dopamine transporter compared to more potent stimulants.[2]

-

Neurotransmitter Levels: In vivo microdialysis studies in rats have demonstrated that halogenated methcathinone derivatives can produce dose- and time-dependent increases in brain dopamine levels.[10] While specific microdialysis data for 4-BMC is limited, it is expected to increase extracellular levels of dopamine and, more prominently, serotonin.[5][10]

Metabolism

The metabolism of synthetic cathinones is a critical aspect of their toxicological profile. Studies on 4-BMC and its chlorinated analog (4-CMC) have identified several metabolic pathways.

-

Human Hepatocyte Studies: When incubated with human hepatocytes, 4-BMC was found to undergo ten metabolic transformations.[11]

-

Major Reactions: The primary metabolic reactions include ketoreduction (reduction of the beta-keto group to a hydroxyl group) and N-demethylation (removal of the methyl group from the nitrogen atom).[11]

-

Novel Pathways: Interestingly, predominant metabolites were found to be produced through a combination of N-demethylation and ω-carboxylation, as well as a combination of β-ketoreduction, oxidative deamination, and O-glucuronidation. The latter pathway produces metabolites detectable only in negative-ionization mode mass spectrometry.[11]

Conclusion

This compound (4-BMC) is a potent monoamine releasing agent and a less potent reuptake inhibitor with a distinct preference for the serotonin transporter. Its pharmacological profile, characterized by high SERT activity relative to DAT and NET, aligns with its observed limited psychostimulant effects in vivo. The comprehensive in vitro and metabolic data available provide a solid foundation for understanding its mechanism of action and potential physiological effects. This information is crucial for researchers in the fields of pharmacology, toxicology, and neuroscience, as well as for professionals involved in drug development and forensic analysis.

References

- 1. This compound | C10H12BrNO | CID 10421832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound hydrochloride | 135333-27-6 | Benchchem [benchchem.com]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. drugsandalcohol.ie [drugsandalcohol.ie]

- 9. Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

IUPAC name and CAS number for 4-Bromomethcathinone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromomethcathinone (4-BMC), a synthetic cathinone (B1664624) derivative. The document details its chemical identity, pharmacological properties, and relevant experimental methodologies, designed to serve as a foundational resource for the scientific community.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one[1][2] |

| Synonyms | 4-BMC, Brephedrone, 4-bromo-N-methylcathinone[1][2] |

| CAS Number | 486459-03-4 (base)[1][2] |

| 135333-27-6 (hydrochloride salt)[1][2][3] | |

| Molecular Formula | C₁₀H₁₂BrNO (base)[4] |

| C₁₀H₁₂BrNO • HCl (hydrochloride salt)[3][5] | |

| Molar Mass | 242.116 g/mol (base)[4] |

| 278.6 g/mol (hydrochloride salt)[3][5] |

Pharmacological Profile

This compound is a psychoactive compound belonging to the phenethylamine, amphetamine, and cathinone classes.[4] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems. It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser degree, as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4] The presence of a bromine atom at the para position of the phenyl ring significantly enhances its affinity for the serotonin (B10506) transporter.

Monoamine Transporter Interaction

The interaction of 4-BMC with human monoamine transporters (hDAT, hSERT, and hNET) has been characterized through in vitro assays. The following table summarizes the inhibitory potency of this compound on the uptake of dopamine (B1211576), serotonin, and norepinephrine (B1679862).

| Transporter | IC₅₀ (nM) | Cell Line | Reference |

| Serotonin Transporter (SERT) | 430 | HEK 293 | Rickli et al., 2015 |

| Norepinephrine Transporter (NET) | 453 | HEK 293 | Rickli et al., 2015 |

| Dopamine Transporter (DAT) | >10,000 | HEK 293 | Rickli et al., 2015 |

Toxicological Data

Toxicological information for this compound is limited. The available acute toxicity data for the hydrochloride salt is presented below.

| Route | LD₅₀ | Species |

| Oral | 500 mg/kg | Not Specified |

| Dermal | 1,100 mg/kg | Not Specified |

| Inhalation | 1.5 mg/L (4h) | Not Specified |

Experimental Protocols

Synthesis of this compound Hydrochloride

A general two-step synthesis for this compound involves the α-bromination of a propiophenone (B1677668) precursor followed by amination.[6][7]

Step 1: α-Bromination of 4'-Bromopropiophenone

-

Reactants: 4'-Bromopropiophenone, Bromine.

-

Solvent: Dichloroethane or a similar halogenated solvent.

-

Procedure: 4'-Bromopropiophenone is dissolved in the solvent. A solution of bromine in the same solvent is added dropwise at a controlled temperature, often at room temperature or slightly below. The reaction is monitored for completion (e.g., by TLC).

-

Work-up: The reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washes with water and brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield 2-bromo-1-(4-bromophenyl)propan-1-one.

Step 2: Amination and Salt Formation

-

Reactants: 2-bromo-1-(4-bromophenyl)propan-1-one, Methylamine (aqueous solution or as hydrochloride salt with a base), Triethylamine (B128534).

-

Solvent: A suitable organic solvent such as dichloroethane.

-

Procedure: The α-brominated intermediate is dissolved in the solvent. Methylamine and triethylamine (to act as an HCl scavenger) are added. The mixture is refluxed for several hours (e.g., overnight).[8]

-

Work-up: After cooling, the solvent is removed in vacuo. The resulting crude free base is dissolved in a non-polar solvent like diethyl ether. Concentrated hydrochloric acid is added dropwise to precipitate the hydrochloride salt. The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[8]

Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to determine the potency of 4-BMC to inhibit the reuptake of monoamines in HEK 293 cells stably expressing the respective human transporters.[3]

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media and conditions.

-

Assay Preparation: On the day of the experiment, cells are harvested and resuspended in an assay buffer (e.g., Krebs-HEPES buffer).

-

Incubation: The cell suspension is added to a 96-well plate. This compound is then added at a range of concentrations.

-

Radioligand Addition: The uptake reaction is initiated by the addition of a [³H]-labeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination: After a defined incubation period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C or 37°C), the uptake is terminated by rapid filtration through glass fiber filters to separate the cells from the assay medium.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of radioligand taken up by the cells, is measured using a scintillation counter.

-

Data Analysis: The concentration of 4-BMC that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of this compound in a cell line such as SH-SY5Y or HEK 293.

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium without the compound) is also included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the vehicle control, and the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) can be determined.

Visualizations

Signaling Pathway of this compound at the Synapse

Caption: Mechanism of action of this compound at the monoamine synapse.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound HCl.

Experimental Workflow for Monoamine Uptake Inhibition Assay

Caption: Workflow for determining the monoamine uptake inhibition potency of 4-BMC.

References

In Vitro Binding Affinities of 4-Bromomethcathinone at DAT, SERT, and NET: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinities of 4-Bromomethcathinone (4-BMC) at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). This compound, also known as brephedrone, is a synthetic cathinone (B1664624) that has garnered scientific interest due to its psychoactive properties.[1][2] Understanding its interaction with monoamine transporters is crucial for elucidating its pharmacological profile. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of the associated pathways and workflows.

Quantitative Data: Binding Affinities of this compound

The primary mechanism of action for many synthetic cathinones involves their interaction with DAT, SERT, and NET.[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. The affinity of a compound for these transporters is a key determinant of its potency and selectivity.

The binding affinities of this compound for human monoamine transporters have been determined using in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

| Compound | hDAT (Kᵢ, µM) | hSERT (Kᵢ, µM) | hNET (Kᵢ, µM) | DAT/SERT Selectivity Ratio |

| This compound | 2.65 | 0.426 | 1.57 | 6.22 |

Data sourced from Bonano et al., 2015, as cited by BenchChem.[1][2]

The data indicates that this compound exhibits the highest affinity for the serotonin transporter (hSERT), followed by the norepinephrine transporter (hNET) and the dopamine transporter (hDAT).[1] The DAT/SERT selectivity ratio of 6.22 highlights a discernible preference for SERT over DAT.[1] This pharmacological profile, characterized by a higher potency at SERT, suggests that 4-BMC may have empathogenic psychoactivity.[3][4] Studies have shown that 4-BMC acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor.[2][5][6]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like this compound at monoamine transporters is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target transporter.

Objective: To determine the binding affinity (Kᵢ) of this compound for DAT, SERT, and NET.

Materials:

-

Membrane Preparations: Cell membranes expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., from HEK293 cells stably transfected with the respective transporter).[7][8]

-

Radioligand: A specific radiolabeled ligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Test Compound: this compound hydrochloride.

-

Reference Compound: A known inhibitor for each transporter for determination of non-specific binding (e.g., cocaine for DAT, imipramine (B1671792) for SERT, desipramine (B1205290) for NET).

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Filter mats (e.g., GF/B or GF/C glass fiber filters presoaked in polyethyleneimine).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Transfected cells are cultured and harvested.

-

The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).[9] The membranes are stored at -80°C until use.[9]

-

-

Assay Setup:

-

Serial dilutions of this compound are prepared in the assay buffer.

-

The assay is set up in a 96-well plate with triplicate wells for each condition:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the reference compound.

-

Test Compound Binding: Membrane preparation, radioligand, and each dilution of this compound.

-

-

-

Incubation:

-

The plate is incubated, typically for 60-120 minutes at room temperature or 4°C, to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through the filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

-

Scintillation Counting:

-

The filter mats are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter, expressed as counts per minute (CPM).[9]

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding (CPM in the presence of the reference compound) from the total binding (CPM in the absence of a competitor).

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.[11]

-

Visualizations

Caption: Workflow for a competitive radioligand binding assay.

Caption: Mechanism of monoamine reuptake inhibition.

Caption: Substrate-mediated release of monoamines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. drugsandalcohol.ie [drugsandalcohol.ie]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromomethcathinone as a novel psychoactive substance (NPS) overview.

An In-depth Overview of a Novel Psychoactive Substance

Abstract

4-Bromomethcathinone (4-BMC), also known as brephedrone, is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS). Structurally related to methcathinone (B1676376) and the more widely known mephedrone (B570743) (4-methylmethcathinone), 4-BMC primarily functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[1][2] This dual mechanism of action results in a complex pharmacological profile, with some reports suggesting its effects are more akin to an antidepressant than a classic psychostimulant.[1][3] This technical guide provides a comprehensive overview of 4-BMC, including its chemical properties, synthesis, pharmacological actions, analytical methods of detection, and potential toxicological effects. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Chemical and Physical Properties

This compound is a ring-substituted synthetic cathinone.[4] The introduction of a bromine atom at the para position of the phenyl ring significantly influences its pharmacological properties, particularly its affinity for the serotonin (B10506) transporter.[5] The hydrochloride salt is the common form available for research and is a white crystalline solid.[6]

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one | [7] |

| Synonyms | 4-BMC, Brephedrone, 4-bromo-N-methylcathinone | [7][8] |

| CAS Number | 486459-03-4 (base), 135333-27-6 (HCl salt) | [7] |

| Molecular Formula | C₁₀H₁₂BrNO (base), C₁₀H₁₂BrNO • HCl (HCl salt) | [8] |

| Molecular Weight | 242.11 g/mol (base), 278.57 g/mol (HCl salt) | [6][9] |

| Appearance | White powder (HCl salt) | [7] |

| Melting Point | 186-189 °C (HCl salt) | [3] |

| UVmax | 264 nm | [3] |

Synthesis

The synthesis of this compound typically follows a two-step process common for many synthetic cathinones, involving the bromination of a precursor followed by amination.[3][8]

General Synthesis Protocol: From 4-Bromopropiophenone

A common route for the synthesis of 4-BMC involves the α-bromination of 4-bromopropiophenone, followed by reaction with methylamine (B109427).

Step 1: α-Bromination of 4-Bromopropiophenone

-

Dissolve 4-bromopropiophenone in a suitable solvent, such as glacial acetic acid.

-

Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution while stirring.

-

Continue stirring the reaction mixture for a specified period, typically an hour, to ensure complete bromination.

-

Pour the reaction mixture into cold water to precipitate the α-bromo ketone product, 2-bromo-1-(4-bromophenyl)propan-1-one.

-

Isolate the product by filtration and wash with a sodium carbonate solution to neutralize any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent like ether.

Step 2: Amination of 2-bromo-1-(4-bromophenyl)propan-1-one

-

Dissolve the purified 2-bromo-1-(4-bromophenyl)propan-1-one in a solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

In a separate flask, prepare a solution of methylamine hydrochloride and a base, such as triethylamine, in dichloromethane. The base is necessary to neutralize the hydrobromic acid formed during the reaction.

-

Add the solution of the α-bromo ketone dropwise to the methylamine solution over an extended period (e.g., one hour) with constant stirring.

-

After the addition is complete, continue to stir the mixture at room temperature for several hours (e.g., 4 hours) to allow the reaction to go to completion.

-

The resulting this compound freebase is often unstable and is typically converted to its hydrochloride salt.

-

To form the hydrochloride salt, bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ether).

-

The precipitated this compound hydrochloride is then collected by filtration and can be further purified by recrystallization from a solvent such as isopropanol.

Pharmacology

This compound exerts its psychoactive effects primarily by interacting with monoamine transporters. It acts as both a releasing agent and a reuptake inhibitor for dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (5-HT).[1][2]

Mechanism of Action

The primary mechanism of action of 4-BMC is the induction of monoamine release from presynaptic neurons.[1] It serves as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] Upon being transported into the neuron, it disrupts the vesicular storage of monoamines and reverses the direction of the transporters, leading to an efflux of neurotransmitters into the synaptic cleft.[5] Additionally, 4-BMC can inhibit the reuptake of these neurotransmitters from the synapse, further increasing their extracellular concentrations.[1]

Quantitative Pharmacological Data

The affinity of 4-BMC for monoamine transporters has been quantified in vitro. The para-bromo substitution confers a higher affinity for the serotonin transporter compared to the dopamine and norepinephrine transporters.[5]

Table 1: In Vitro Binding Affinities (Ki, µM) and Transporter Inhibition (IC50, µM) of 4-BMC and Related Cathinones

| Compound | hDAT (Ki/IC50) | hNET (Ki/IC50) | hSERT (Ki/IC50) | Reference(s) |

| This compound (4-BMC) | >10 | 0.453 | 0.430 | [1] |

| Mephedrone (4-MMC) | 1.29 | 0.48 | 2.02 | [10] |

| Methcathinone | 0.38 | 0.26 | 7.74 | [10] |

| Cocaine | 0.27 | 0.50 | 0.31 | [10] |

| MDMA | 2.82 | 0.70 | 0.65 | [10] |

Lower values indicate higher affinity/potency.

In Vivo Effects

Preclinical studies in animal models have investigated the behavioral effects of synthetic cathinones. These studies often utilize locomotor activity assays and drug discrimination paradigms to assess stimulant properties and abuse liability.[5][11][12] While specific in vivo data for 4-BMC is limited in the readily available literature, studies on structurally similar cathinones show that they typically produce increases in locomotor activity and can substitute for the discriminative stimulus effects of known stimulants like cocaine and methamphetamine.[5][11] The relatively high serotonergic activity of 4-BMC might also contribute to empathogenic effects, though this is speculative.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Monoamine Transporter Uptake Inhibition Assay

This protocol is adapted from in vitro studies assessing the potency of compounds to inhibit monoamine transporter function.

Objective: To determine the IC50 values of 4-BMC for the inhibition of dopamine, norepinephrine, and serotonin uptake in cells expressing the respective human transporters.

Materials:

-

HEK 293 cells stably expressing hDAT, hNET, or hSERT

-

[³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Assay buffer (e.g., Krebs-HEPES buffer)

-

This compound HCl at various concentrations

-

Scintillation vials and fluid

-

Microplate reader or scintillation counter

Procedure:

-

Cell Culture: Maintain HEK 293 cell lines expressing hDAT, hNET, or hSERT in appropriate culture media and conditions.

-

Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in the assay buffer to a predetermined concentration.

-

Incubation: In a 96-well plate, add the cell suspension to each well. Then, add varying concentrations of 4-BMC or a vehicle control.

-

Radioligand Addition: Initiate the uptake by adding the respective [³H]-labeled monoamine to each well.

-

Incubation Period: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 4-BMC and determine the IC50 value using non-linear regression analysis.

GC-MS Analysis of this compound in Seized Materials

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification and quantification of controlled substances in seized materials.

Objective: To identify and confirm the presence of 4-BMC in a seized sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

DB-1 MS column (or equivalent)

-

Helium carrier gas

-

This compound HCl reference standard

-

Solvent (e.g., methanol (B129727) or a 1:1 mixture of chloroform (B151607) and methanol)

-

Derivatizing agent (optional, e.g., pentafluoropropionic anhydride (B1165640) - PFPA)

Procedure:

-

Sample Preparation:

-

Accurately weigh a portion of the seized material.

-

Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

-

Prepare a solution of the 4-BMC reference standard at the same concentration.

-

-

Derivatization (Optional but Recommended for Cathinones):

-

Evaporate a portion of the sample and reference standard solutions to dryness under a stream of nitrogen.

-

Add the derivatizing agent (e.g., PFPA) and a suitable solvent (e.g., ethyl acetate).

-

Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 20 minutes) to form the derivative. Derivatization can improve the chromatographic properties and mass spectral fragmentation of cathinones.[15][16]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared sample and reference standard solutions into the GC-MS system.

-

GC Conditions:

-

Injector Temperature: 280°C

-

Oven Program: Start at 100°C for 1 minute, then ramp up to 300°C at a rate of 12°C/minute, and hold at 300°C for 9 minutes.

-

Carrier Gas Flow: Helium at 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 30-550 amu.

-

-

-

Data Analysis:

-

Compare the retention time of the peak in the sample chromatogram to that of the 4-BMC reference standard.

-

Compare the mass spectrum of the sample peak to the mass spectrum of the 4-BMC reference standard and to a library spectrum. The presence of characteristic fragment ions will confirm the identity of the substance.

-

Toxicology and Potential for Harm

Like other synthetic cathinones, this compound is associated with potential toxic effects. The potent serotonergic activity of 4-BMC raises concerns about the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonin in the central nervous system.[17][18][19]

Serotonin Syndrome

Serotonin syndrome is characterized by a triad (B1167595) of symptoms: altered mental status (e.g., agitation, confusion), autonomic dysfunction (e.g., tachycardia, hypertension, hyperthermia), and neuromuscular hyperactivity (e.g., tremor, clonus, hyperreflexia).[20] The risk of serotonin syndrome is significantly increased when serotonergic drugs are taken in high doses or in combination with other substances that also increase serotonin levels, such as certain antidepressants (e.g., SSRIs, MAOIs).[17][20] Given that users of NPS often engage in polysubstance use, the potential for dangerous drug-drug interactions involving 4-BMC is a significant concern.

Conclusion

This compound is a synthetic cathinone with a distinct pharmacological profile characterized by potent activity at the serotonin and norepinephrine transporters. Its dual action as a releasing agent and reuptake inhibitor contributes to its complex psychoactive effects. The analytical methods and experimental protocols detailed in this guide provide a framework for the identification, characterization, and further investigation of 4-BMC. Continued research into the pharmacology, toxicology, and in vivo effects of this and other emerging novel psychoactive substances is crucial for understanding their abuse potential and for informing public health and safety initiatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. drugsandalcohol.ie [drugsandalcohol.ie]

- 4. benchchem.com [benchchem.com]

- 5. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. swgdrug.org [swgdrug.org]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Abuse-related neurochemical and behavioral effects of cathinone and 4-methylcathinone stereoisomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. drugs.com [drugs.com]

- 18. Demystifying serotonin syndrome (or serotonin toxicity) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. The serotonin syndrome as a result of mephedrone toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromomethcathinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromomethcathinone (4-BMC), a synthetic cathinone (B1664624) of significant interest in forensic chemistry and pharmacological research. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-BMC, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.80 - 7.90 | d | 8.6 | 2 x Aromatic CH (H-2', H-6') |

| 7.70 - 7.80 | d | 8.6 | 2 x Aromatic CH (H-3', H-5') |

| 5.05 - 5.10 | q | 7.5 | 1 x CH |

| 2.81 - 2.83 | s | - | 3 x N-CH₃ |

| 1.61 - 1.62 | d | 7.0 | 3 x CH₃ |

¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O |

| 130-140 | Aromatic C-Br |

| 128-135 | Aromatic CH |

| ~60 | CH-N |

| ~30 | N-CH₃ |

| ~15 | CH₃ |

Infrared (IR) Spectroscopy

FTIR-ATR

The following table lists the characteristic absorption bands observed in the FTIR-ATR spectrum of this compound hydrochloride.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2700 | Broad | N-H stretch (secondary amine salt) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1585 | Medium | C=C stretch (aromatic ring) |

| ~1465 | Medium | C-H bend (aliphatic) |

| ~825 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

GC-MS (Electron Ionization - EI)

-

Retention Time: 7.584 min[1]

The following table lists the major fragment ions observed in the EI mass spectrum of this compound.

| m/z | Relative Intensity (%) | Putative Fragment |

| 58 | 100 | [CH₃CH=NHCH₃]⁺ |

| 183/185 | 40 | [BrC₆H₄CO]⁺ |

| 241/243 | 15 | [M]⁺ (Molecular Ion) |

| 77 | 10 | [C₆H₅]⁺ |

| 155/157 | 10 | [BrC₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol is based on the methodology described by the SWGDRUG monograph.[1]

-

Sample Preparation: Approximately 25 mg of this compound HCl was dissolved in Deuterium Oxide (D₂O). Tetramethylsilane (TMS) or a suitable internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) was added for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: A 400 MHz NMR spectrometer was used for the analysis.

-

Acquisition Parameters:

-

Spectral Width: The spectral width was set to encompass signals from at least -3 ppm to 13 ppm.

-

Pulse Angle: A 90° pulse angle was utilized.

-

Delay Between Pulses: A relaxation delay of 45 seconds was employed between pulses to ensure accurate integration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR data was obtained using an Attenuated Total Reflectance (ATR) sampling technique.[1]

-

Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory (1 bounce) was used.

-

Sample Preparation: A small amount of the solid this compound HCl powder was placed directly onto the diamond ATR crystal.

-

Scan Parameters:

-

Number of Scans: 32 scans were co-added for both the sample and the background.

-

Resolution: The spectral resolution was set to 4 cm⁻¹.

-

Sample Gain: A sample gain of 8 was used.

-

Aperture: The instrument aperture was set to 150.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

The following GC-MS protocol provides a validated method for the analysis of this compound.[1]

-

Sample Preparation: The analyte was diluted to approximately 4 mg/mL in a 1:1 mixture of chloroform (B151607) and methanol.

-

Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector was used.

-

Chromatographic Conditions:

-

Column: A DB-1 MS (or equivalent) column with dimensions of 30 m x 0.25 mm x 0.25 µm was used.

-

Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

-

Injector Temperature: The injector was maintained at 280°C.

-

Oven Temperature Program: The oven temperature was initially held at 100°C for 1.0 minute, then ramped to 300°C at a rate of 12°C/min, and finally held at 300°C for 9.0 minutes.

-

Injection: A 1 µL sample was injected with a split ratio of 20:1.

-

-

Mass Spectrometer Conditions:

-

MSD Transfer Line Temperature: 280°C.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Mass Scan Range: The mass spectrometer scanned from m/z 30 to 550.

-

Acquisition Mode: Data was acquired in scan mode.

-

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of 4-Bromomethcathinone in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Bromomethcathinone (4-BMC) is a synthetic cathinone (B1664624), a class of psychoactive substances that are derivatives of the naturally occurring cathinone found in the khat plant.[1] Structurally related to compounds like mephedrone (B570743) (4-methylmethcathinone), 4-BMC acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[1][2][3] Due to its interaction with monoamine transporters, it exhibits psychostimulant properties.[4] These application notes provide a detailed protocol for the in vivo administration of 4-BMC in rats for research purposes, including behavioral and neurochemical analyses.

Data Presentation

While specific quantitative in vivo data for 4-BMC in rats is limited in publicly available literature, data from structurally similar cathinones, such as mephedrone (4-methylmethcathinone or 4-MMC), can provide valuable insights for experimental design.

Table 1: Pharmacokinetic Parameters of Mephedrone (4-MMC) in Rats following Subcutaneous (s.c.) Administration (5 mg/kg) [5]

| Parameter | Serum | Brain | Lung | Liver |

| Time to Cmax (min) | 30 | 30 | 30 | N/A |

| Cmax (ng/mL or ng/g) | 826.2 | 767 | 1044.5 | N/A |

| Concentration at 4 hours | Almost undetectable | Almost undetectable | Almost undetectable | Almost undetectable |

Table 2: Behavioral Effects of Mephedrone (4-MMC) in Rats [5][6]

| Behavioral Assay | Administration Route | Dose Range (mg/kg) | Observed Effect |

| Locomotor Activity (Open Field Test) | Subcutaneous (s.c.) | 2.5, 5, 20 | Dose-dependent increase in locomotion.[5] |

| Drug Discrimination | Intraperitoneal (i.p.) | 1.0, 3.0 | Rats successfully learned to discriminate 4-MMC from saline.[6] |

Experimental Protocols

Protocol for In Vivo Administration of this compound

This protocol outlines the procedure for preparing and administering 4-BMC to rats. The choice of administration route depends on the specific research question. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common for systemic administration in rodent behavioral studies.[5][7]

1.1. Materials:

-

This compound hydrochloride (4-BMC HCl)[8]

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile syringes (1 mL) and needles (23-25 gauge for rats)[9]

-

Animal scale

-

Vortex mixer

-

Appropriate personal protective equipment (PPE)

1.2. Animal Model:

-

Male Sprague-Dawley rats (250-300 g) are a common model for behavioral and neurochemical studies of psychostimulants.[6][10][11]

-

Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.[12]

-

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

1.3. Drug Preparation:

-

Determine the required concentration. The hydrochloride salt of 4-BMC is soluble in PBS (pH 7.2) at up to 5 mg/mL.[4]

-

Weigh the 4-BMC HCl powder accurately using a calibrated analytical balance.

-

Dissolve the powder in the appropriate volume of sterile PBS to achieve the desired concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of 4-BMC HCl in 10 mL of PBS.

-

Vortex the solution until the powder is completely dissolved.

-

Prepare fresh daily. It is recommended to prepare the solution fresh on the day of the experiment.[13]

1.4. Administration Procedure (Intraperitoneal - i.p.): [7][9]

-

Weigh the rat to determine the correct volume for injection. The injection volume for i.p. administration in rats should not exceed 10 mL/kg.[9]

-

Restrain the rat. One common method is to gently hold the rat with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.

-

Locate the injection site. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]

-

Insert the needle at a 30-40 degree angle.

-

Aspirate by pulling back slightly on the syringe plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, reposition the needle.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

1.5. Administration Procedure (Subcutaneous - s.c.): [14]

-

Weigh the rat to calculate the injection volume. The maximum recommended s.c. injection volume at a single site is 5-10 ml/kg.[15]

-

Gently restrain the rat.

-

Lift a fold of skin over the back, between the shoulder blades.

-

Insert the needle into the base of the skin tent, parallel to the spine.

-

Aspirate to check for blood.

-

Inject the solution into the subcutaneous space.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

Protocol for Open-Field Locomotor Activity Assay

This assay is used to assess the stimulant effects of 4-BMC on spontaneous locomotor activity.

2.1. Apparatus:

-

Open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems.

2.2. Procedure:

-

Habituate the rats to the testing room for at least 60 minutes before the experiment.

-

Administer 4-BMC or vehicle (PBS) via the chosen route (e.g., i.p. or s.c.).

-

Place the rat in the center of the open-field arena immediately after injection.

-

Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 60-120 minutes).[5][11]

-

Analyze the data by comparing the activity of the 4-BMC-treated groups to the vehicle control group.

Protocol for Neurotransmitter Release Assay from Rat Brain Synaptosomes[3]

This in vitro assay can be used to determine the potency of 4-BMC in inducing the release of dopamine, serotonin, and norepinephrine (B1679862) from nerve terminals.

3.1. Materials:

-

Fresh rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin)

-

Sucrose (B13894) buffer and Krebs-Ringer buffer

-

Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin)

-

4-BMC at various concentrations

-

Superfusion apparatus

-

Scintillation counter

3.2. Procedure:

-

Prepare synaptosomes: Homogenize the brain tissue in ice-cold sucrose buffer and purify using density gradient centrifugation.[3]

-

Load with radiolabel: Incubate the synaptosomes with the respective [³H]-labeled neurotransmitter.[3]

-

Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and perfuse with buffer to establish a stable baseline of radioactivity.

-

Drug application: Introduce 4-BMC at various concentrations into the perfusion buffer.

-

Collect fractions: Collect the superfusate at regular intervals.

-

Quantify radioactivity: Measure the radioactivity in each fraction using a scintillation counter.[3]

-

Data analysis: Calculate the percentage of neurotransmitter release and determine the EC₅₀ value for 4-BMC.

Mandatory Visualizations

Caption: Experimental workflow for in vivo administration and subsequent analysis.

Caption: Signaling pathway of this compound at a monoamine synapse.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. drugsandalcohol.ie [drugsandalcohol.ie]

- 5. Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of training dose in male Sprague-Dawley rats trained to discriminate 4-methylmethcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abuse-related neurochemical and behavioral effects of cathinone and 4-methylcathinone stereoisomers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of pharmacological agents [protocols.io]

- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 15. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

Application Note: Quantification of 4-Bromomethcathinone using GC-MS

An advanced Gas Chromatography-Mass Spectrometry (GC-MS) method has been established for the precise quantification of 4-Bromomethcathinone (4-BMC) in collected samples. This technique is crucial for forensic laboratories, clinical toxicology, and research in pharmacology due to the rising prevalence of synthetic cathinones. The developed protocol ensures high sensitivity and selectivity, which are essential for the accurate determination of 4-BMC levels in complex matrices.

This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound (4-BMC), a synthetic cathinone (B1664624). The protocol is designed for researchers, forensic scientists, and professionals in drug development, providing a reliable framework for the detection and quantification of this substance in various sample types.

Introduction

This compound is a psychoactive substance and a substituted cathinone derivative. Its structural similarity to other controlled substances necessitates accurate and sensitive analytical methods for its identification and quantification. This GC-MS method offers the necessary selectivity and sensitivity for the analysis of 4-BMC, even in complex sample matrices.

Principle

The method involves the extraction of 4-BMC from the sample, followed by derivatization to enhance its thermal stability and chromatographic properties. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the response of the analyte to that of an internal standard.

Experimental Protocols

1. Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the isolation of 4-BMC from the sample matrix.

-

Materials:

-

Sample containing 4-BMC

-

Internal Standard (IS) solution (e.g., Mephedrone-d3)

-

pH 9.5 buffer (e.g., carbonate buffer)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To 1 mL of the sample, add the internal standard.

-

Add 1 mL of pH 9.5 buffer and vortex for 30 seconds.

-

Add 3 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of MSTFA and heat at 70°C for 20 minutes for derivatization.

-

2. GC-MS Conditions

The analysis is performed on a standard GC-MS system.

-

Gas Chromatograph:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 20°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injection Volume: 1 µL (splitless mode)

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

3. Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed using known concentrations of 4-BMC.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated method.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Recovery | 85-95% |

| Precision (RSD%) | < 10% |

Visualizations